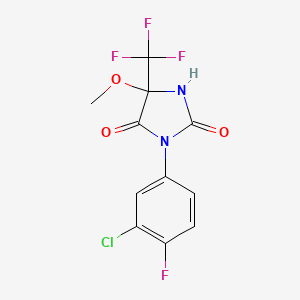![molecular formula C20H15N3O3 B11070745 Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B11070745.png)
Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate involves several steps. One possible route includes the following:
-
Formation of the Quinoline Ring:
- Start with 2-methylquinoline (a quinoline derivative).
- React it with hydrazine hydrate to form the corresponding hydrazide.
- Cyclize the hydrazide with ethyl chloroformate to obtain the 1,2,4-oxadiazole ring.
-
Esterification:
- React the resulting 1,2,4-oxadiazole compound with benzoic acid to form the ester.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common reagents include hydrazine, ethyl chloroformate, and benzoic acid. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for designing novel heterocyclic molecules.
Ligand Design: It may serve as a ligand in coordination chemistry.
Biology and Medicine:
Antibacterial Properties: Investigate its antibacterial potential based on its structure.
Biological Activity Screening: Evaluate its effects on cellular processes.
Industry:
Pharmaceuticals: Explore its potential as a drug candidate.
Agrochemicals: Investigate its use in crop protection.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate stands out due to its unique combination of quinoline, oxadiazole, and benzoate moieties. Similar compounds include other quinoline derivatives, but this specific arrangement distinguishes it.
Properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate |
InChI |
InChI=1S/C20H15N3O3/c1-12-11-16(15-5-3-4-6-17(15)21-12)18-22-19(26-23-18)13-7-9-14(10-8-13)20(24)25-2/h3-11H,1-2H3 |
InChI Key |
GYMODWOEEVKNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11070662.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B11070691.png)
![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11070695.png)

![5-(2-hydroxyethyl)-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11070713.png)
![(2E)-3-(4-nitrophenyl)-N-[4-(thiophen-2-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B11070714.png)
![5-(1,3-benzodioxol-5-yl)-3-phenyl-2-sulfanylidene-4H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B11070717.png)
![2-(2-oxopyrrolidin-1-yl)-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11070719.png)
![Dimethyl 5,5'-[(2,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11070722.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11070727.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11070738.png)
![Dimethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11070741.png)
![Methyl 2-({[4-(diethylsulfamoyl)phenyl]carbonyl}oxy)benzoate](/img/structure/B11070748.png)
